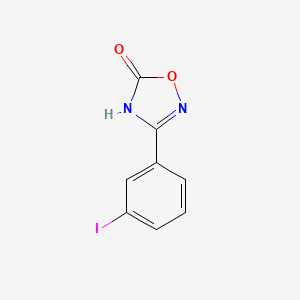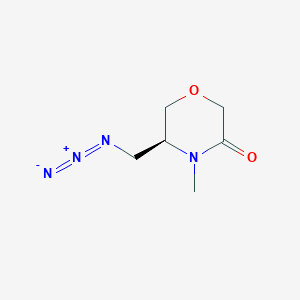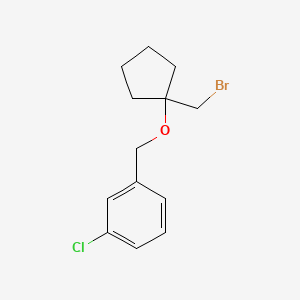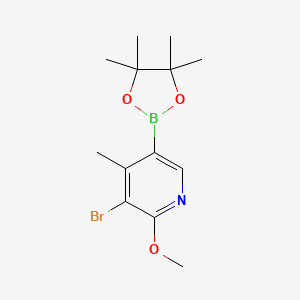![molecular formula C12H25ClN2O3 B13488113 tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)
tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 4-methoxypiperidine in the presence of a suitable base. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and alcohols
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride can be compared with other similar compounds, such as:
- tert-Butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The unique structural features of this compound contribute to its distinct properties and potential applications .
Eigenschaften
Molekularformel |
C12H25ClN2O3 |
|---|---|
Molekulargewicht |
280.79 g/mol |
IUPAC-Name |
tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(15)14-9-12(16-4)5-7-13-8-6-12;/h13H,5-9H2,1-4H3,(H,14,15);1H |
InChI-Schlüssel |
UBDOPELLWOBZIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,4-thiadiazol-5-yl)propanoic acid](/img/structure/B13488035.png)





![8-Azaspiro[4.5]decane-1-carbaldehyde](/img/structure/B13488087.png)
![3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13488088.png)
![N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B13488095.png)
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)
![rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis](/img/structure/B13488120.png)
![ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)
